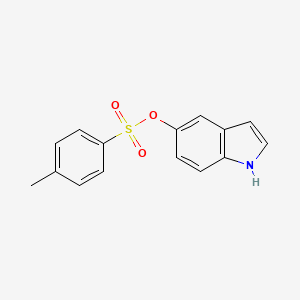
5-(Para-toluenesulfonyloxy)indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Para-toluenesulfonyloxy)indole: is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological significance
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Para-toluenesulfonyloxy)indole typically involves the introduction of the para-toluenesulfonyloxy group to the indole core. One common method is the reaction of indole with para-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient industrial synthesis.
化学反応の分析
Types of Reactions: 5-(Para-toluenesulfonyloxy)indole can undergo various chemical reactions, including:
Substitution Reactions: The para-toluenesulfonyloxy group can be replaced by other nucleophiles, leading to the formation of different indole derivatives.
Oxidation Reactions: The indole core can be oxidized to form indolenine or other oxidized products.
Reduction Reactions: Reduction of the indole core can yield indoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed:
Substitution Reactions: Various substituted indole derivatives.
Oxidation Reactions: Indolenine and other oxidized indole products.
Reduction Reactions: Indoline derivatives.
科学的研究の応用
Chemistry: 5-(Para-toluenesulfonyloxy)indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.
Biology: In biological research, this compound is used to study the structure-activity relationships of indole-based compounds. It helps in understanding the interactions of indole derivatives with biological targets such as enzymes and receptors.
Medicine: The compound has potential applications in drug discovery and development. Indole derivatives are known for their therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities. This compound can be used to develop new pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical processes.
作用機序
The mechanism of action of 5-(Para-toluenesulfonyloxy)indole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The para-toluenesulfonyloxy group can enhance the binding affinity of the indole core to these targets, leading to specific biological effects. The exact pathways involved may vary depending on the target and the context of the study.
類似化合物との比較
Indole: The parent compound of 5-(Para-toluenesulfonyloxy)indole, known for its wide range of biological activities.
5-Bromoindole: A halogenated indole derivative with applications in organic synthesis and medicinal chemistry.
5-Nitroindole: An indole derivative with potential antimicrobial and anticancer properties.
Uniqueness: this compound is unique due to the presence of the para-toluenesulfonyloxy group, which enhances its reactivity and potential applications. This functional group allows for selective modifications and derivatizations, making it a versatile compound in various fields of research.
特性
分子式 |
C15H13NO3S |
|---|---|
分子量 |
287.3 g/mol |
IUPAC名 |
1H-indol-5-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H13NO3S/c1-11-2-5-14(6-3-11)20(17,18)19-13-4-7-15-12(10-13)8-9-16-15/h2-10,16H,1H3 |
InChIキー |
FMFXOABTHQUAPB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Furan-2-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B13471656.png)

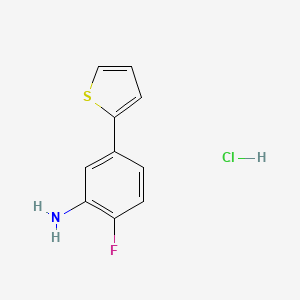
![2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide](/img/structure/B13471685.png)
![Methyl2-amino-2-{bicyclo[2.1.1]hexan-1-yl}acetatehydrochloride](/img/structure/B13471696.png)
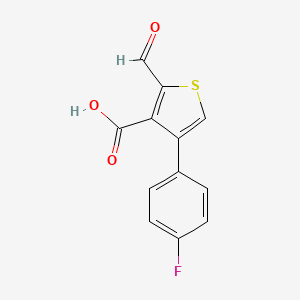

![4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid hydrochloride](/img/structure/B13471705.png)
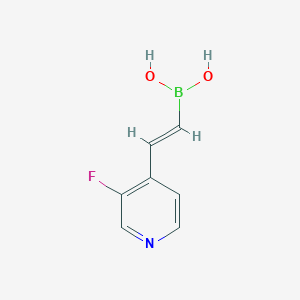
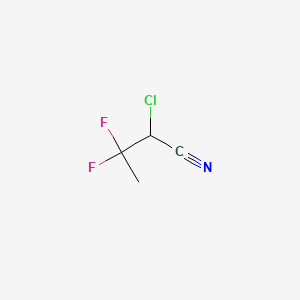
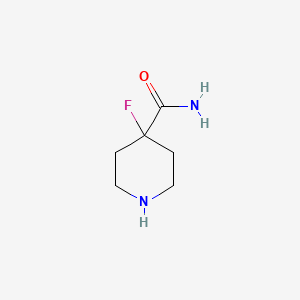
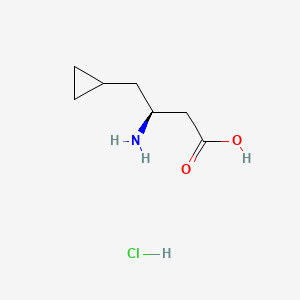
![tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate](/img/structure/B13471749.png)

